molecular formula C16H19ClN4O B1193018 LQFM030

LQFM030

Cat. No. B1193018
M. Wt: 318.81
InChI Key: QHKXDHJQHJXHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LQFM030 is a p53 activator that induces apoptosis in Ehrlich ascites tumour cells. LQFM030 has the potential for further development as a novel cancer therapeutic agent.

Scientific Research Applications

Antitumor Activity

LQFM030 has been studied for its antitumor properties, particularly against Ehrlich ascites tumor (EAT) in mice. Treatment with LQFM030 resulted in a significant decline in tumor cell proliferation and vascular endothelial growth factor (VEGF) levels. This indicates LQFM030's potential as both an antitumor candidate and an antiangiogenic agent, suggesting a role in reducing toxicity while enhancing anticancer activity (M. F. da Mota et al., 2017).

Effect on p53-Null Leukemia Cells

Another study explored the impact of LQFM030 on p53-null K562 leukemia cells. LQFM030 triggered apoptosis in these cells through various mechanisms, including cell cycle arrest and caspase activation. This study points to LQFM030's effectiveness irrespective of the p53 mutation status in cancer cells, providing new perspectives for treating leukemic cells resistant to conventional cytotoxic drugs (Higor Oliveira Ribeiro et al., 2020).

Induction of Apoptosis in Tumor Cells

LQFM030 has also been associated with the induction of apoptosis in tumor cells, specifically Ehrlich ascites tumour cells. The study highlights the mechanism of LQFM030's antitumor properties, particularly through the activation of the p53 pathway and inhibition of MDM2, a strategy proposed for combating tumors (M. Mota et al., 2016).

properties

Product Name

LQFM030

Molecular Formula

C16H19ClN4O

Molecular Weight

318.81

IUPAC Name

1-{4-[1-(4-Chloro-phenyl)-1H-pyrazol-4-ylmethyl]-piperazin-1-yl}-ethanone

InChI

InChI=1S/C16H19ClN4O/c1-13(22)20-8-6-19(7-9-20)11-14-10-18-21(12-14)16-4-2-15(17)3-5-16/h2-5,10,12H,6-9,11H2,1H3

InChI Key

QHKXDHJQHJXHGV-UHFFFAOYSA-N

SMILES

CC(N1CCN(CC2=CN(C3=CC=C(Cl)C=C3)N=C2)CC1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LQFM030;  LQFM-030;  LQFM 030; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.